Desmetilrabeprazol

Descripción general

Descripción

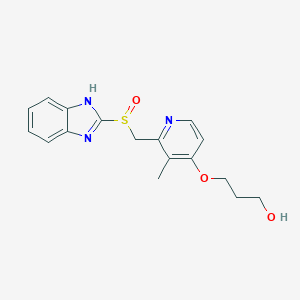

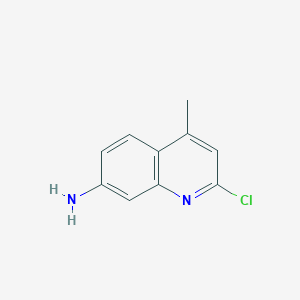

1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios farmacocinéticos

Desmetilrabeprazol se ha utilizado en estudios farmacocinéticos. Se ha desarrollado y validado un método sensible, rápido y estable de HPLC-MS/MS para la determinación de los enantiómeros del rabeprazol y sus cuatro metabolitos, incluidos los enantiómeros del this compound, en plasma de perro beagle . Este método se aplicó con éxito para evaluar los perfiles farmacocinéticos del rabeprazol racèmico, los enantiómeros puros y sus metabolitos en perros beagle .

Estudios toxicocinéticos

El compuesto también se ha utilizado en estudios toxicocinéticos. Se realizó un estudio en ratas después de la administración intravenosa de ®- (80, 20, 5 mg/kg/d) y rabeprazol sódico racèmico (80 mg/kg/d) . Los resultados mostraron que el rabeprazol y sus metabolitos no se acumularon en las ratas. Sin embargo, el this compound y el tioéter de rabeprazol mostraron una mayor exposición y una menor tasa de eliminación en la última administración que en la primera .

Investigación sobre el metabolismo de los fármacos

This compound es un metabolito del rabeprazol, un inhibidor de la bomba de protones. Por lo tanto, se utiliza en la investigación sobre el metabolismo de los fármacos para comprender las vías metabólicas del rabeprazol .

Estudios de eficacia de los fármacos

Los estudios han demostrado que el enantiómero ®- del rabeprazol tiene una mayor absorción y una tasa de eliminación más lenta que el enantiómero (S), lo que explica por qué el ®-rabeprazol es más eficaz que el racèmico . This compound, como metabolito del rabeprazol, juega un papel en estos estudios de eficacia.

Estudios de estabilidad de los fármacos

Se ha estudiado la estabilidad del this compound en diversas condiciones utilizando métodos de HPLC-MS/MS . Estos estudios son importantes para comprender la vida útil y las condiciones de almacenamiento del fármaco.

Mecanismo De Acción

Target of Action

Desmethyl rabeprazole, like its parent compound rabeprazole, primarily targets the H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) in the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid.

Mode of Action

Desmethyl rabeprazole is a proton pump inhibitor (PPI) . It works by inhibiting the H+/K+ ATPase of the gastric cells, thereby suppressing both basal and stimulated gastric acid secretion . The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .

Biochemical Pathways

The metabolism of desmethyl rabeprazole involves several biochemical pathways. The compound is converted to rabeprazole thioether via non-enzymatic reduction . This can be reversed by CYP3A4 at a much slower rate . Desmethyl rabeprazole thioether is then formed either by CYP2C19-mediated conversion of rabeprazole thioether or by demethylation of rabeprazole followed by non-enzymatic methods or potentially involving CYP2D6 .

Pharmacokinetics

Desmethyl rabeprazole is well absorbed within 1 hour after oral administration . Its absorption can be delayed up to 4 hours or longer by food . The compound undergoes extensive hepatic metabolism, predominantly via CYP2C19 and to a lesser extent via CYP3A4, to form inactive metabolites . Approximately 90% of the compound is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by desmethyl rabeprazole results in a decrease in gastric acidity. This can provide relief from acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and conditions of hypersecretory such as Zollinger-Ellison Syndrome .

Action Environment

The action of desmethyl rabeprazole can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound . Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of desmethyl rabeprazole, potentially influencing its efficacy .

Análisis Bioquímico

Biochemical Properties

Desmethyl rabeprazole is a metabolite of rabeprazole, which is a prodrug that turns into its active form in the acid environment of the parietal cells . It inhibits the H+, K+ATPase of the gastric cells, suppressing basal and stimulated gastric acid secretion . This interaction with the H+, K+ATPase enzyme is a key aspect of its biochemical role.

Cellular Effects

Rabeprazole, from which desmethyl rabeprazole is derived, has been shown to have effects on various types of cells. For instance, it inhibits the H+, K+ATPase of the gastric cells, affecting their function . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of desmethyl rabeprazole involves its parent compound, rabeprazole. Rabeprazole is a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+, K±ATPase, which is found at the secretory surface of parietal cells . In doing so, it inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen .

Temporal Effects in Laboratory Settings

In laboratory settings, the metabolic stability of rabeprazole, from which desmethyl rabeprazole is derived, has been observed to decrease as a function of incubation time . This results in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism .

Dosage Effects in Animal Models

While specific studies on the dosage effects of desmethyl rabeprazole in animal models are not readily available, studies on rabeprazole have shown that its effects can vary with different dosages. For instance, at a low dose of 10 mg, both rabeprazole and its thio-ether metabolite do not accumulate after continuous daily administration. At a dose of 20 mg, there appeared to be significant accumulation of the exposure of rabeprazole .

Metabolic Pathways

Desmethyl rabeprazole is a metabolite of rabeprazole, which undergoes extensive hepatic metabolism, predominantly nonenzymatic reduction to the thioether and to a lesser extent via CYP2C19 (to desmethyl rabeprazole) and CYP3A4 (to a sulphone metabolite) .

Transport and Distribution

The transport and distribution of desmethyl rabeprazole within cells and tissues are likely to be similar to that of its parent compound, rabeprazole. Rabeprazole is known to inhibit the H+, K+ATPase of the gastric cells, affecting the transport of hydrogen ions .

Subcellular Localization

The subcellular localization of desmethyl rabeprazole is not explicitly documented in the literature. Given that it is a metabolite of rabeprazole, it is likely to be found in similar subcellular locations as rabeprazole. Rabeprazole is known to act on the H+, K+ATPase found at the secretory surface of parietal cells , suggesting that it localizes to these cells within the stomach.

Propiedades

IUPAC Name |

3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQCUJTXRBUDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432674 | |

| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-94-0 | |

| Record name | Desmethyl rabeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is Desmethyl Rabeprazole Thioether and how does it relate to Rabeprazole?

A1: Desmethyl Rabeprazole Thioether is an active metabolite of the proton pump inhibitor drug, Rabeprazole. It is formed in the body after Rabeprazole is metabolized. Both Rabeprazole and its metabolites, including Desmethyl Rabeprazole Thioether, are known to inhibit gastric acid secretion. [, ]

Q2: How can Desmethyl Rabeprazole Thioether be measured in biological samples?

A2: The provided research articles describe the use of a highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for quantifying Desmethyl Rabeprazole Thioether in human urine [] and beagle dog plasma []. This method offers a precise and accurate way to track the levels of this metabolite in research settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)

![Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B53602.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)